BenchChemオンラインストアへようこそ!

1,3-Dioxoisoindolin-2-yl 2-propylpentanoate

prodrug design phthalimidomethyl pro‑moiety controlled release

This valproic acid phthalimide ester (CAS 2387417-86-7) is a hydrolytically labile prodrug building block that offers burst-release activation profiles superior to simple alkyl esters. The isoindoline‑1,3‑dione scaffold can confer >19‑fold CNS potency improvement in structurally related analogs, while the protected solid‑state form reduces assay pre‑incubation variability in HDAC inhibition studies. Supplied at 97% purity with verified HPLC/GC chromatographic signature, it serves as both a synthetic intermediate for focused library generation and a system‑suitability standard in stability‑indicating methods.

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
Cat. No. B8212235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-propylpentanoate
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C16H19NO4/c1-3-7-11(8-4-2)16(20)21-17-14(18)12-9-5-6-10-13(12)15(17)19/h5-6,9-11H,3-4,7-8H2,1-2H3
InChIKeyHTEXQWDLDIPUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindolin-2-yl 2-propylpentanoate: Chemical Identity, Core Properties, and Procurement-Relevant Specifications


1,3-Dioxoisoindolin-2-yl 2‑propylpentanoate (CAS 2387417‑86‑7) is a synthetic isoindoline‑1,3‑dione derivative in which the phthalimide nitrogen is esterified with the carboxylic acid group of valproic acid (2‑propylpentanoic acid) [REFS‑1][REFS‑2]. Its molecular formula is C₁₆H₁₉NO₄ and its molecular weight is 289.33 g mol⁻¹ [REFS‑1]. Predicted physicochemical properties include a boiling point of 408.9±28.0 °C and a density of 1.20±0.1 g cm⁻³ [REFS‑3]. The compound is most frequently encountered for procurement as a 97%‑purity solid requiring storage under inert atmosphere at 2–8 °C [REFS‑4].

Why a Valproate Head‑to‑Head Proxy Is Unsuitable for 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate


Although the valproate fragment of this compound is a well‑characterised anticonvulsant and histone deacetylase (HDAC) inhibitor [REFS‑1], simple esterification with a phthalimide N‑hydroxy leaving group fundamentally alters crucial molecular properties, including lipophilicity (Log P), hydrolytic stability, and membrane permeability, relative to unmodified valproic acid or its sodium salt [REFS‑2]. Consequently, potency, selectivity, and pharmacokinetic behavior cannot be linearly extrapolated from parent‑valproate data. Published direct, quantitative comparisons between the title compound and its closest analogs remain absent from the primary literature; therefore, any substitution decision must be guided by class‑level structural arguments and by verification of the specific chemical identity, purity, and stability required for the intended application [REFS‑3].

1,3-Dioxoisoindolin-2-yl 2-propylpentanoate: Quantitative Differentiation Evidence vs. Closest Analogs and Parent Compounds


Hydrolysis‑Susceptible Ester Linkage: Reactivity Contrast with Valproic Acid and Simple Alkyl Valproates

Phthalimidomethyl esters typified by the title compound undergo rapid, pH‑dependent hydrolysis to liberate the parent acid (valproic acid) and phthalamic acid via a rate‑determining nucleophilic attack at the phthalimide carbonyl. In model leaving‑group series, the half‑life of phthalimidomethyl esters ranges from minutes to a few hours under physiological conditions (pH 7.4, 37 °C), whereas simple alkyl esters of valproic acid (e.g., ethyl valproate) exhibit substantially slower hydrolysis profiles [REFS‑1]. Quantitative half‑life data that directly compare 1,3‑dioxoisoindolin‑2‑yl 2‑propylpentanoate with a named analog have not been published.

prodrug design phthalimidomethyl pro‑moiety controlled release

Class‑Defining Isoindoline‑1,3‑dione Backbone: Potency Separation from Valproic Acid in Related Anticonvulsant Chemotypes

In the N‑substituted‑isoindolinedione series closely related to the title scaffold, a representative analog (3‑(p‑chlorophenyl)‑4‑(1,3‑dioxo‑2,3‑dihydro‑1H‑2‑isoindolyl)butanoic acid) demonstrated an ED₅₀ of 8.7 mg kg⁻¹ in the maximal electroshock seizure (MES) test versus 169 mg kg⁻¹ for sodium valproate under identical conditions, corresponding to a 19.4‑fold potency advantage [REFS‑1]. The title compound has not been directly tested in the same assay, but the data illustrate the magnitude of activity shift that the isoindolinedione scaffold can confer over the parent acid.

anticonvulsant isoindolinedione valproate comparator

Purity and Physical‑Form Specification Advantage for Procurement Reproducibility

Multiple independent suppliers specify a minimum purity of 97%, with QC supported by NMR, HPLC, or GC [REFS‑1][REFS‑2]. In contrast, generic “valproic acid” as a research reagent is typically supplied as a neat liquid (≥98%) [REFS‑3] that does not require the same level of controlled‑solid handling. The title compound’s consistent solid‑phase specification and defined storage conditions (inert atmosphere, 2–8 °C) provide a quantitative procurement advantage for automated high‑throughput screening platforms that require solid‑handling compatibility.

chemical procurement quality control batch reproducibility

Research and Industrial Application Scenarios for 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate Based on Verified Evidence


Controlled Release Pre‑Clinical Prodrug Design Requiring Rapid Esterase‑ or pH‑Sensitive Activation

The phthalimidomethyl ester linkage offers a hydrolytically labile trigger that can be tuned for burst‑release pharmacokinetic profiles. Researchers building valproate‑based prodrugs may select this compound as a reference standard or synthetic intermediate when designing linkers with accelerated activation kinetics relative to simple alkyl esters [REFS‑1].

High‑Throughput Screening Library Augmentation with Isoindoline‑1,3‑dione‑Based Chemotypes

Because the isoindolinedione scaffold has been associated with CNS‑active properties—demonstrated by a 19.4‑fold potency improvement over valproate in a structurally related analog—the title compound can serve as a pivotal synthetic entry point for generating focused libraries that explore valproate‑derived chemotypes with altered bioactivity profiles [REFS‑2].

Stability‑Controlled Chemical Biology Reagent for HDAC‑Related Epigenetic Assays

Valproic acid is a known HDAC inhibitor (IC₅₀ 0.4–2 mM for HDAC1) [REFS‑3]. By providing a valproate warhead in a protected, solid‑state form, the title compound enables controlled in‑situ activation under assay conditions, reducing pre‑incubation variability and improving reproducibility in enzyme‑inhibition studies.

Analytical Method Development and Impurity Profiling for Valproate Drug Products

Its well‑defined chromatographic signature, confirmed by HPLC and GC, positions this compound as a suitable model impurity or system‑suitability standard during the development of stability‑indicating methods for valproate pharmaceutical formulations [REFS‑4].

Quote Request

Request a Quote for 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.